Bienvenue dans la boutique en ligne BenchChem!

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one

Metabolic stability Fluorine chemistry Drug design

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one (CAS 2415454-73-6) is a synthetic small molecule (MW 317.41, C₁₈H₂₄FN₃O) belonging to the 3,4-dihydroquinazolin-4(1H)-one (DHQ) class, recognized as a privileged scaffold in medicinal chemistry due to its occurrence in diverse bioactive compounds. The molecule features a 7-fluoro substituent on the quinazolinone core, a piperidine ring linked via a methylene bridge at N-3, and a butan-2-yl (sec-butyl) group on the piperidine nitrogen.

Molecular Formula C18H24FN3O
Molecular Weight 317.408
CAS No. 2415454-73-6
Cat. No. B2554513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one
CAS2415454-73-6
Molecular FormulaC18H24FN3O
Molecular Weight317.408
Structural Identifiers
SMILESCCC(C)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F
InChIInChI=1S/C18H24FN3O/c1-3-13(2)21-8-6-14(7-9-21)11-22-12-20-17-10-15(19)4-5-16(17)18(22)23/h4-5,10,12-14H,3,6-9,11H2,1-2H3
InChIKeyGOQVRRMIHRFWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one (CAS 2415454-73-6): Chemical Identity and Procurement-Relevant Characteristics


3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one (CAS 2415454-73-6) is a synthetic small molecule (MW 317.41, C₁₈H₂₄FN₃O) belonging to the 3,4-dihydroquinazolin-4(1H)-one (DHQ) class, recognized as a privileged scaffold in medicinal chemistry due to its occurrence in diverse bioactive compounds [1]. The molecule features a 7-fluoro substituent on the quinazolinone core, a piperidine ring linked via a methylene bridge at N-3, and a butan-2-yl (sec-butyl) group on the piperidine nitrogen. Commercially available at ≥95% purity from multiple suppliers for research use only , its structural architecture combines three key design elements—fluorinated heterocycle, basic piperidine, and branched alkyl chain—that together create a differentiated property profile relative to closely related analogs in procurement catalogues.

Why Closest Analogs Cannot Substitute for 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one in Research Sourcing


The dihydroquinazolinone chemical space is broad, yet even single-atom substitutions produce divergent pharmacological and pharmacokinetic profiles. The 7-fluoro substituent confers distinct electronic and metabolic stability properties compared to 7-Cl, 7-Br, 7-OMe, or 7-H analogs [1], while the butan-2-yl N-substituent on the piperidine ring modulates lipophilicity (predicted XLogP ~2.4 for the sec-butylpiperidine fragment alone ), basicity (predicted pKa ~10.4 for the tertiary amine ), and steric occupancy differently than methyl, ethyl, phenyl, or heteroaryl N-substituents found in catalog-adjacent compounds. Generic substitution within this series risks losing the specific balance of physicochemical properties—molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility—that governs target engagement, CNS penetration potential, and metabolic fate. The following quantitative evidence demonstrates where this compound diverges measurably from its nearest available comparators.

Quantitative Differentiation Evidence: 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one vs. Closest Analogs


7-Fluoro vs. 7-Chloro Substitution: Metabolic Stability Differentiation

Strategic fluorine substitution at the 7-position of the dihydroquinazolinone core is employed as a bioisosteric strategy to improve metabolic stability over chloro analogs. In a related 3,4-dihydroquinazoline series, fluoro-substituted derivatives (e.g., KCP10060F, KCP10067F) demonstrated enhanced liver microsomal stability compared to the non-fluorinated lead KYS05090S, with the fluoro substitution serving as a key design element to overcome poor metabolic stability [1]. While direct head-to-head microsomal stability data for the 7-F target compound vs. its 7-Cl analog are not publicly available, the established medicinal chemistry principle—that the C–F bond (bond dissociation energy ~116 kcal/mol) is significantly stronger than the C–Cl bond (~81 kcal/mol), conferring resistance to oxidative metabolism—supports class-level inference that the 7-fluoro target offers superior metabolic stability relative to the 7-chloro comparator [2].

Metabolic stability Fluorine chemistry Drug design

Butan-2-yl vs. Unsubstituted Piperidine N–H: Lipophilicity and CNS Drug-Likeness Differentiation

The butan-2-yl (sec-butyl) substituent on the piperidine nitrogen contributes measurably to the compound's physicochemical profile. The sec-butylpiperidine fragment alone has a predicted XLogP of 2.4 and pKa of 10.43±0.50 . In contrast, the unsubstituted piperidine (CAS 2379946-46-8; 7-fluoro-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride) presents a free N–H with a pKa of ~10.8 and substantially lower logP for the piperidine fragment (~0.5 for piperidine itself). The difference in calculated logP of ~1.9 log units between the sec-butylpiperidine and unsubstituted piperidine fragments translates to approximately an 80-fold difference in the octanol-water partition coefficient (ΔlogP 1.9 ≈ 79-fold). The butan-2-yl group also introduces a chiral center absent in unsubstituted and N-methyl analogs, enabling stereochemical exploration not possible with simpler N-alkyl derivatives.

CNS drug design Lipophilicity Blood-brain barrier penetration

7-Fluoro vs. 7-Methoxy Dihydroquinazolinone: Electronic and Steric Differentiation for Receptor Binding

The 7-position substituent on the dihydroquinazolinone core critically influences the electrostatic potential surface of the aromatic ring. Fluorine (Hammett σₚ = +0.06, σₘ = +0.34) is electron-withdrawing by induction, whereas methoxy (σₚ = -0.27) is electron-donating by resonance. This electronic divergence produces opposite effects on the π-electron density of the quinazolinone ring, which can differentially modulate π-π stacking and hydrogen-bonding interactions at receptor binding sites. In a series of fluoro-substituted 3,4-dihydroquinazoline derivatives, the 7-fluoro compounds (KCP10060F, KCP10067F) demonstrated Cav3.2 T-type calcium channel block and analgesic activity [1], while in the broader dihydroquinazolinone class, different 7-substituents have been shown to drive selectivity between kinase targets (p38α MAPK vs. other kinases) [2]. The 7-fluoro analog (MW 317.41) is also lighter than the 7-methoxy analog (MW ~329.4), providing a modest but favorable 12 Da reduction in molecular weight for ligand efficiency optimization.

Receptor binding Bioisosterism Electrostatic potential

Butan-2-yl N-Substituent vs. Aromatic/heteroaromatic N-Substituents: Conformational Flexibility and ADME Differentiation

The butan-2-yl group on the piperidine nitrogen provides a flexible, branched alkyl chain with three rotatable bonds, contrasting with the rigid, planar heteroaryl N-substituents found in closely related catalog compounds such as 7-fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2415538-41-7) and 7-fluoro-3-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2415504-05-9) . The flexible sec-butyl group reduces molecular rigidity (fewer sp² centers, fewer aromatic rings), which correlates with improved aqueous solubility and reduced risk of CYP inhibition and hERG channel blockade—well-established risks associated with polyaromatic, planar structures. Furthermore, the sec-butyl group imparts chirality ((R)-sec-butyl vs. (S)-sec-butyl), enabling enantiomer-specific structure-activity relationship studies not feasible with achiral N-substituents.

Conformational flexibility ADME properties Ligand efficiency

Dihydroquinazolinone Scaffold Privileging: Rationale for Selection Within the Heterocyclic Toolbox

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is recognized as a privileged structure in drug design, appearing in compounds with anticancer, antiviral, antidepressant, antifungal, and CNS-penetrant activities [1]. Unlike the isomeric quinazolin-4(3H)-one scaffold, the dihydro (partially saturated) core provides greater three-dimensional character (sp³ character at C-2) and synthetic versatility for diversification. Specifically, piperidine-conjugated dihydroquinazolin-4(1H)-ones have demonstrated antiproliferative activity against cancer cell lines [2], while dihydroquinazolinone derivatives with N-carbethoxy piperidine units have been shown to act as potent, selective, and CNS-penetrant M1/M4 muscarinic acetylcholine receptor agonists with in vivo efficacy (ED₅₀ = 3.0 mg/kg, s.c. in methamphetamine-induced hyperlocomotion model) [3]. The target compound's specific combination—7-fluoro + N3-piperidinylmethyl + N1-butan-2-yl—maps onto a productive region of this privileged chemical space that has yielded both kinase inhibitors and GPCR ligands.

Privileged scaffold Polypharmacology Fragment-based drug discovery

Recommended Application Scenarios for 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one Based on Differentiated Property Profile


CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

The butan-2-yl N-substituent confers a predicted XLogP of ~2.4 for the piperidine fragment and a moderate pKa of ~10.4, yielding a lipophilicity profile consistent with CNS drug-likeness . The 7-fluoro substituent further enhances passive membrane permeability while contributing metabolic stability. The dihydroquinazolinone scaffold class has precedent for CNS penetration, with related derivatives demonstrating brain exposure and in vivo CNS activity (ED₅₀ = 3.0 mg/kg, s.c. in rodent behavioral models) [1]. For programs targeting neurological or psychiatric indications, this compound offers a procurement-ready chemical probe with property space favorable for BBB penetration, avoiding the excessive aromatic ring count and molecular rigidity of heteroaryl N-substituted catalog alternatives.

Structure-Activity Relationship (SAR) Studies Exploring 7-Position Halogen Effects

The 7-fluoro substitution represents the most metabolically stable halogen option (C–F bond dissociation energy ~116 kcal/mol vs. ~81 kcal/mol for C–Cl) . Systematic comparison within a procurement series—7-F (CAS 2415454-73-6), 7-Cl, 7-Br, and 7-I analogs—enables deconvolution of electronic (Hammett σ) vs. steric (van der Waals radius) vs. metabolic stability contributions to observed biological activity. The 7-fluoro compound serves as the optimal starting point for initial SAR triage due to its combination of minimal steric perturbation (van der Waals radius: F 1.47 Å vs. H 1.20 Å) with maximal metabolic stability, before exploring larger halogens that introduce steric and electronic liabilities.

Kinase and GPCR Polypharmacology Profiling Using a Privileged Scaffold

The dihydroquinazolinone scaffold has demonstrated activity across kinase targets (p38α MAPK IC₅₀ = 10 nM ) and GPCR targets (M1/M4 muscarinic receptors, serotonin receptors), supporting broad panel screening [1][2]. The butan-2-yl compound's unique physiochemical profile—combining moderate lipophilicity, a basic tertiary amine, and a fluorinated heterocycle—maps favorably onto both kinase ATP-binding site pharmacophores (requiring hinge-binding heterocycles and hydrophobic occupancy) and aminergic GPCR pharmacophores (requiring a basic nitrogen and aromatic system). Procurement for broad-panel selectivity profiling leverages the scaffold's polypharmacology potential while the specific 7-F/sec-butyl combination ensures differentiation from previously profiled library members.

Metabolic Stability Optimization in Lead Discovery Campaigns

Fluorine substitution at metabolically labile aromatic positions is a well-established strategy for blocking CYP-mediated oxidation . For programs where a dihydroquinazolinone hit has been identified but suffers from rapid clearance (e.g., 7-H or 7-OMe analogs susceptible to hydroxylation or O-dealkylation), procurement of the 7-fluoro analog (CAS 2415454-73-6) provides a direct, single-atom modification predicted to substantially improve metabolic stability without altering the core pharmacophore. The 7-fluoro analog has been employed as a bioisosteric replacement strategy in dihydroquinazoline series to overcome the poor metabolic stability of lead compounds, with fluoro-substituted derivatives demonstrating preserved biological activity alongside enhanced microsomal stability [1].

Quote Request

Request a Quote for 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.